molecular formula C24H27N3O3S2 B12128248 N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12128248
M. Wt: 469.6 g/mol
InChI Key: NOJDEBZNDMSVGA-FXBPSFAMSA-N
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Description

N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound characterized by its unique thiazolidinone and pyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of Pyridine Carboxamide: The pyridine-4-carboxamide moiety is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Condensation: The final step involves the condensation of the intermediate with 4-octoxybenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and pathways that are crucial for the proliferation of cancer cells.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide exerts its effects involves several molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

    Signal Transduction Pathways: The compound can interfere with signaling pathways such as the NF-κB pathway, which is involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
  • N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Uniqueness

Compared to similar compounds, N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide stands out due to its unique octoxyphenyl group, which imparts distinct physicochemical properties. This modification can enhance its solubility, stability, and biological activity, making it a more potent candidate for various applications.

Properties

Molecular Formula

C24H27N3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C24H27N3O3S2/c1-2-3-4-5-6-7-16-30-20-10-8-18(9-11-20)17-21-23(29)27(24(31)32-21)26-22(28)19-12-14-25-15-13-19/h8-15,17H,2-7,16H2,1H3,(H,26,28)/b21-17-

InChI Key

NOJDEBZNDMSVGA-FXBPSFAMSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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